molecular formula C22H26N2OS B11124164 3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B11124164
M. Wt: 366.5 g/mol
InChI Key: HIADUDIHPZCXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one (CAS: 337496-43-2) is a spirocyclic benzoquinazoline derivative with a molecular formula of C₂₂H₂₆N₂OS and a molecular weight of 366.52 g/mol . Its structure comprises a benzo[h]quinazoline core fused to a cyclopentane ring (spiro-junction), with a prop-2-en-1-yl (allyl) group at position 3 and a propylsulfanyl moiety at position 2 (Figure 1). This compound belongs to a broader class of spiroquinazolines, which are of interest due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties .

Properties

Molecular Formula

C22H26N2OS

Molecular Weight

366.5 g/mol

IUPAC Name

3-prop-2-enyl-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C22H26N2OS/c1-3-13-24-20(25)18-19(23-21(24)26-14-4-2)17-10-6-5-9-16(17)15-22(18)11-7-8-12-22/h3,5-6,9-10H,1,4,7-8,11-15H2,2H3

InChI Key

HIADUDIHPZCXAV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC=C)C3(CCCC3)CC4=CC=CC=C42

Origin of Product

United States

Biological Activity

3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a complex organic compound with significant potential in pharmacology due to its unique structure and functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2OS, with a molecular weight of 370.52 g/mol. It features a spiro structure that incorporates a quinazoline moiety and a cyclopentane framework. The presence of a prop-2-en-1-yl group allows for electrophilic addition reactions, while the sulfur atom in the propylsulfanyl group may participate in nucleophilic substitution reactions. These characteristics contribute to its potential biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Preliminary studies indicate that compounds similar to 3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one exhibit anti-inflammatory effects. The quinazoline core is known for its pharmacological significance, often linked to the inhibition of specific enzymes or receptors involved in inflammatory processes. For instance, research has shown that quinazoline derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Quinazoline derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways. The unique spiro structure may enhance these effects by improving binding affinity to target receptors or enzymes involved in cell proliferation and survival pathways.

The mechanisms through which 3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one exerts its biological effects are still under investigation. Interaction studies suggest that it may bind to various biological targets, influencing cellular signaling pathways related to inflammation and cancer progression. Understanding these interactions is vital for elucidating the compound's therapeutic potential and guiding further optimization for enhanced efficacy.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as breast and lung carcinoma cells. For example, one study reported an IC50 value indicating significant cytotoxicity at low micromolar concentrations against these cell lines. These findings underscore the need for further exploration into the structure-activity relationships (SAR) of this compound to optimize its anticancer properties.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent differences. The following table summarizes key features and activities of selected analogs:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-methyl-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-oneC21H22N2OSMethyl group instead of propylModerate anticancer activity
3-(cyclopentylmethyl)-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-oneC25H32N2OSCyclopentylmethyl substituentEnhanced anti-inflammatory effects
3-(2-methylprop-2-en-1-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline]C23H30N2OSDifferent alkene and sulfanyl substituentsSignificant cytotoxicity against specific cancer cells

These compounds illustrate how variations in substituents can influence biological activity and chemical properties.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds similar to 3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one exhibit diverse biological activities:

  • Anti-inflammatory Properties : The quinazoline core is associated with inhibition of enzymes involved in inflammatory processes.
  • Anticancer Activity : Similar compounds have shown promise in targeting cancer cells by interfering with specific cellular pathways.

Interaction Studies

Research into the binding affinities of this compound with various biological targets is ongoing. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of similar quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through specific receptor interactions.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of related compounds showed inhibition of cyclooxygenase (COX) enzymes. This inhibition was assessed through in vitro assays and supported by molecular docking studies that elucidated binding affinities.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name / CAS No. Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Structural Features Biological Activity (Source)
Target Compound (337496-43-2) C₂₂H₂₆N₂OS 3: Allyl; 2: Propylsulfanyl 366.52 Cyclopentane spiro-ring Antibacterial, antitumor
3-(3-hydroxypropyl)-2-phenyl-... (302553-74-8) C₂₆H₂₈N₂O₂ 3: 3-hydroxypropyl; 2: Phenyl 400.50 Cyclohexane spiro-ring; hydroxyl group Not explicitly reported
2-(Benzylsulfanyl)-3-cyclohexyl-... C₂₇H₂₈N₂OS 2: Benzylsulfanyl; 3: Cyclohexyl 428.59 Cyclopentane spiro-ring; aromatic substituent Zika virus NS3 protein inhibition
3-Ethyl-2-thioxo-... (Synthetic derivative) C₂₁H₂₅N₃OS 3: Ethyl; 2: Thioxo 367.51 Cycloheptane spiro-ring; thiol group Antitumor, antimonoaminoxidaze
2-(Butylsulfanyl)-3-(4-methylphenyl)-... (289711-64-4) C₂₅H₂₈N₂OS 2: Butylsulfanyl; 3: 4-methylphenyl 420.57 Cyclopentane spiro-ring; bulky aryl group Not explicitly reported

Key Observations :

  • Spiro-Ring Size : The cyclopentane spiro-junction in the target compound contrasts with cycloheptane or cyclohexane systems in analogues. Smaller spiro-rings (e.g., cyclopentane) may enhance conformational rigidity, influencing binding to biological targets.
  • Substituent Effects : The allyl and propylsulfanyl groups in the target compound differ from phenyl , benzylsulfanyl , or thioxo substituents. Sulfur-containing groups (e.g., sulfanyl) are critical for interactions with enzymes or receptors, as seen in Zika virus inhibitors .
  • Bioactivity : Derivatives with ethyl or hydroxypropyl substituents exhibit antitumor or antibacterial activity , while bulkier groups (e.g., 4-methylphenyl) may prioritize steric effects over reactivity .

Preparation Methods

Allylation at N3

The prop-2-en-1-yl group is introduced via nucleophilic substitution or palladium-catalyzed coupling. In WO2017104691A1, allyl bromide reacts with a quinazoline intermediate in the presence of K₂CO₃, achieving ~85% yield. Microwave-assisted reactions reduce reaction times from hours to minutes while maintaining efficiency.

Thiolation at C2

Propylthiol is added using a two-phase system (toluene/water) with phase-transfer catalysts like tetrabutylammonium bromide. This method minimizes disulfide byproducts and achieves >90% conversion.

Optimization and Purification

Reaction Conditions

  • Solvents : Toluene and isopropyl alcohol are preferred for their ability to dissolve intermediates while facilitating precipitation of pure products.

  • Temperature : Reflux conditions (90–110°C) are critical for cyclization, whereas thiolation proceeds optimally at 50–60°C.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates intermediates with >95% purity.

  • Crystallization : Ethanol/water mixtures recrystallize the final product, removing residual solvents and byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key ReagentsReference
POCl₃-mediated chlorination90–9595POCl₃, tri-n-butylamine
Allylation with K₂CO₃8590Allyl bromide, K₂CO₃
Thiolation in toluene9092Propylthiol, TBA-Br

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Begin with a Claisen-Schmidt condensation or nucleophilic substitution to introduce the prop-2-en-1-yl and propylsulfanyl groups. Optimize solvent polarity (e.g., ethanol or DMF) and catalyst choice (e.g., p-toluenesulfonic acid) to enhance yields. Monitor reaction progress via TLC and adjust temperature gradients to minimize side products like over-alkylation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±0.001 Da). Employ ¹H/¹³C NMR with DEPT-135 to resolve spirocyclic and sulfanyl proton environments. For purity, combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. FT-IR can validate thioether (C-S) and ketone (C=O) functional groups .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal toxicity. Store in amber vials at 4°C to prevent photodegradation. For spills, neutralize with activated charcoal and dispose via hazardous waste protocols. Reference SDS guidelines for first-aid measures in case of inhalation or contact .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this spiro-quinazoline derivative?

  • Methodology : Use SHELXD for phase determination via Patterson methods, followed by SHELXL for refinement. Apply TWIN/BASF commands to address twinning in the cyclopentane ring. Validate hydrogen bonding and torsional angles using the *.res output file. Cross-check R-factors (<5%) and residual density maps to ensure structural accuracy .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

  • Methodology : Implement a split-plot design with temperature (20–40°C), pH (3–9), and UV exposure as factors. Use LC-MS to quantify degradation products. Apply Arrhenius kinetics to model shelf-life. Include controls with antioxidants (e.g., BHT) to isolate oxidative degradation pathways .

Q. What strategies address contradictory data in biological activity assays (e.g., antibacterial vs. cytotoxic effects)?

  • Methodology : Conduct dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293 vs. HeLa). Use ANOVA with post-hoc Tukey tests to identify outlier datasets. Validate target engagement via SPR or ITC to rule off-target binding. Replicate under standardized OECD guidelines .

Q. How can environmental fate and biodegradation pathways of this compound be modeled?

  • Methodology : Apply EPI Suite™ to predict log Kow and BCF values. Perform OECD 301D shake-flask tests for aerobic biodegradation. Use LC-QTOF to identify metabolites (e.g., sulfoxide derivatives). Incorporate QSAR models to assess ecotoxicity in aquatic systems .

Q. What theoretical frameworks guide the investigation of its pharmacological mechanism?

  • Methodology : Link to quinazoline-based kinase inhibition theories (e.g., ATP-binding pocket interactions). Use molecular docking (AutoDock Vina) with homology models of target proteins (e.g., EGFR). Validate via mutagenesis studies on key residues (e.g., Lys721). Cross-reference with cheminformatics databases (PubChem, ChEMBL) for SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.